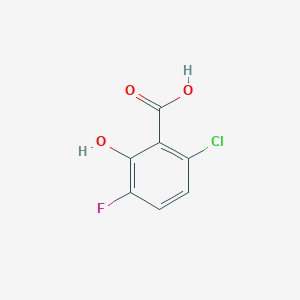
6-Chloro-3-fluoro-2-hydroxybenzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-fluoro-2-hydroxybenzoic acid is a halogenated derivative of salicylic acidThis specific derivative possesses both chlorine and fluorine atoms on the benzene ring, potentially influencing its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-fluoro-2-hydroxybenzoic acid typically involves the halogenation of salicylic acid derivatives. One common method is the electrophilic aromatic substitution reaction, where salicylic acid is treated with chlorine and fluorine sources under controlled conditions to introduce the halogen atoms at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of 6-Chloro-3-fluoro-2-hydroxybenzoic acid may involve large-scale halogenation processes using specialized equipment to ensure precise control over reaction conditions. This ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-fluoro-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxy group can be oxidized to a carbonyl group, or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds .
Aplicaciones Científicas De Investigación
6-Chloro-3-fluoro-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-fluoro-2-hydroxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Salicylic Acid: The parent compound, known for its anti-inflammatory and analgesic properties.
4-Chloro-2-fluorobenzoic Acid: Another halogenated derivative with different substitution patterns.
3,5-Dichloro-2-hydroxybenzoic Acid: A compound with two chlorine atoms instead of one chlorine and one fluorine.
Uniqueness
6-Chloro-3-fluoro-2-hydroxybenzoic acid is unique due to the specific positions of the chlorine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C7H4ClFO3 |
|---|---|
Peso molecular |
190.55 g/mol |
Nombre IUPAC |
6-chloro-3-fluoro-2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4ClFO3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,10H,(H,11,12) |
Clave InChI |
LJYHYVAXJIJQKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)O)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


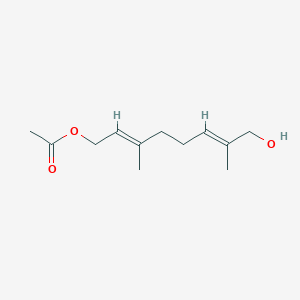
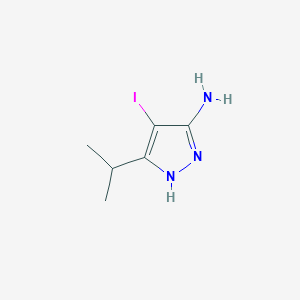
![6-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13650454.png)

![3-[4-Oxo-5-(3-phenylprop-2-en-1-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B13650463.png)

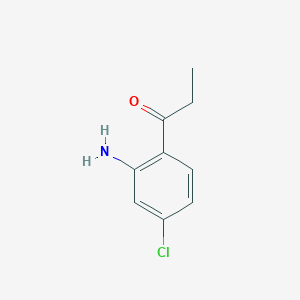
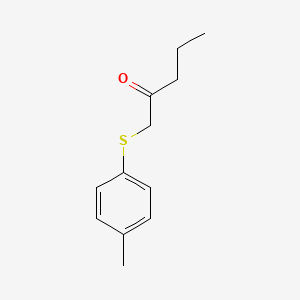
![methyl 1-[2-(N'-hydroxycarbamimidoyl)ethyl]pyrrolidine-2-carboxylate](/img/structure/B13650494.png)

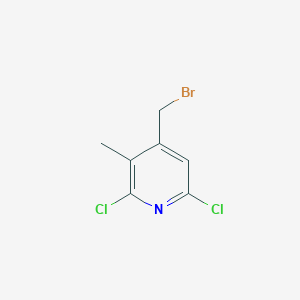
![[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine](/img/structure/B13650523.png)
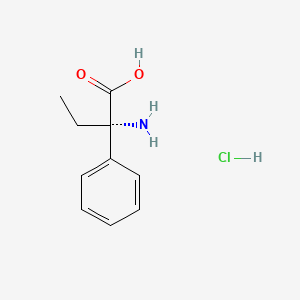
![5-Bromopyrido[3,4-d]pyrimidine](/img/structure/B13650528.png)
